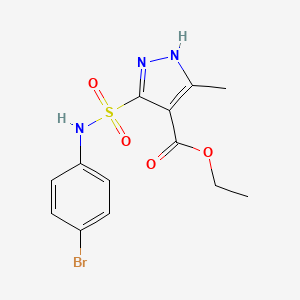
ethyl 5-(N-(4-bromophenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “ethyl 5-(N-(4-bromophenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with an ethyl carboxylate group, a sulfamoyl group attached to a bromophenyl group, and a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. Additionally, the compound contains a sulfamoyl group attached to a bromophenyl group, a methyl group, and an ethyl carboxylate group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in it. For instance, the bromine atom on the phenyl ring could potentially undergo nucleophilic aromatic substitution reactions . The sulfamoyl group might also participate in certain reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar sulfamoyl and carboxylate groups could impact its solubility in different solvents .Applications De Recherche Scientifique
1. Synthetic Applications in Organic Chemistry
- Aryl radical building blocks like 2-(2-Bromophenyl)ethyl groups, which are structurally related to the compound of interest, have been utilized in radical cyclization reactions to synthesize heterocycles. These cyclizations yield new 6-membered rings attached to azoles, demonstrating the compound's relevance in the synthesis of complex organic molecules (Allin et al., 2005).
2. Corrosion Inhibition
- Pyrazole derivatives have been investigated as corrosion inhibitors for mild steel, which is useful in industrial applications like pickling processes. Studies show that these compounds exhibit high efficiency in protecting metal surfaces (Dohare et al., 2017).
3. Structural and Spectral Analysis
- Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a compound similar to the one , has been synthesized and its structure analyzed using various techniques like X-ray crystallography and density functional theory. This indicates the compound's relevance in structural chemistry (Viveka et al., 2016).
4. Synthesis of Novel Heterocyclic Compounds
- Efforts have been made to synthesize new heterocyclic compounds containing a sulfonamido moiety, with potential applications as antibacterial agents. This shows the compound's role in the development of new pharmaceuticals (Azab et al., 2013).
5. Synthesis of Analgesic and Anti-Inflammatory Agents
- Research on derivatives of pyrazole-4-carboxylic acid for their potential as analgesic and anti-inflammatory agents highlights another pharmaceutical application of these compounds (Gokulan et al., 2012).
6. Synthesis of Fluorescent Molecules
- Pyrazole derivatives have been synthesized for applications as novel fluorescent molecules, indicating their potential use in imaging and diagnostic techniques (Wu et al., 2006).
Orientations Futures
Propriétés
IUPAC Name |
ethyl 3-[(4-bromophenyl)sulfamoyl]-5-methyl-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O4S/c1-3-21-13(18)11-8(2)15-16-12(11)22(19,20)17-10-6-4-9(14)5-7-10/h4-7,17H,3H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNBHFNWXYBION-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1S(=O)(=O)NC2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




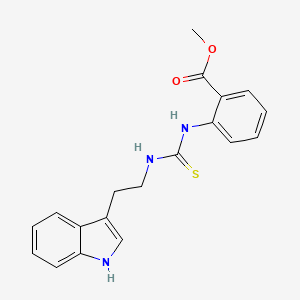
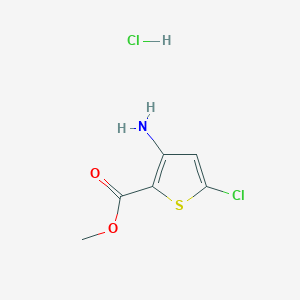
![2-Ethyl-5-((4-phenylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2973315.png)
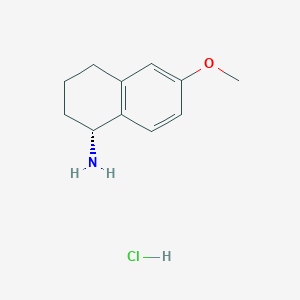

![7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine](/img/structure/B2973318.png)
![(3-Fluoropyridin-4-yl)-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2973320.png)
![N-Benzyl-2-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]acetamide](/img/structure/B2973321.png)
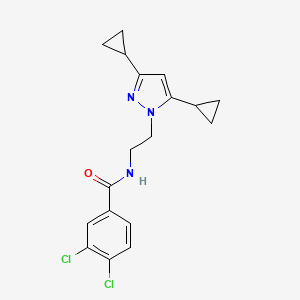
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide](/img/structure/B2973323.png)
![4-fluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2973328.png)